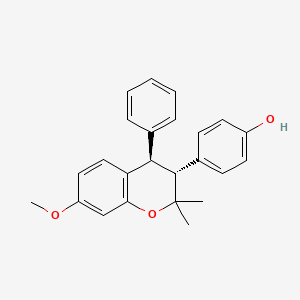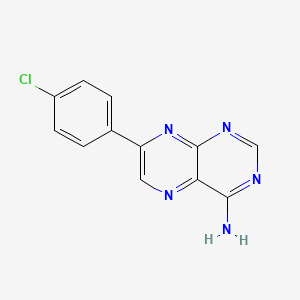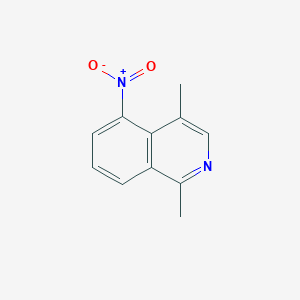
7-CN-8-MeS-Acyclic-7-deaza-dG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-CN-8-MeS-Acyclic-7-deaza-dG: is a modified nucleoside analog that has garnered significant interest in the field of nucleic acid research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-CN-8-MeS-Acyclic-7-deaza-dG involves multiple steps, starting from the basic nucleoside structureThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the selective modification of the nucleoside .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-CN-8-MeS-Acyclic-7-deaza-dG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Aplicaciones Científicas De Investigación
7-CN-8-MeS-Acyclic-7-deaza-dG has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids.
Biology: Studied for its role in nucleic acid modification and its potential effects on genetic expression.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of 7-CN-8-MeS-Acyclic-7-deaza-dG involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The molecular targets include specific enzymes involved in nucleic acid synthesis and modification. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-CN-8-MeS-Acyclic-7-deaza-dG include:
7-Deazaguanine: The parent compound with similar structural properties.
7-Cyano-7-deazaguanine: A derivative with a cyano group at the 7-position.
8-Methylthio-7-deazaguanine: A derivative with a methylthio group at the 8-position.
Uniqueness
The uniqueness of this compound lies in its combined structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in various research applications .
Propiedades
Número CAS |
127945-68-0 |
|---|---|
Fórmula molecular |
C11H13N5O3S |
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3S/c1-20-10-6(4-12)7-8(14-11(13)15-9(7)18)16(10)5-19-3-2-17/h17H,2-3,5H2,1H3,(H3,13,14,15,18) |
Clave InChI |
CBEBPNKZQJRLPX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
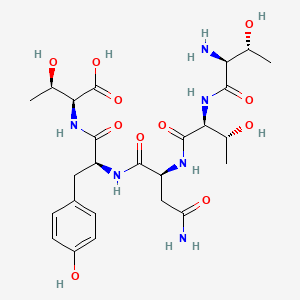
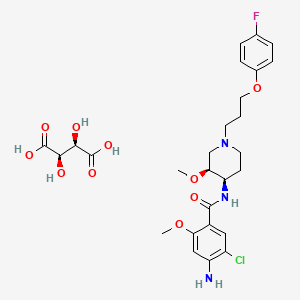
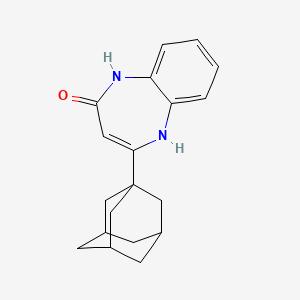
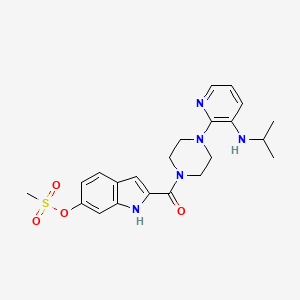
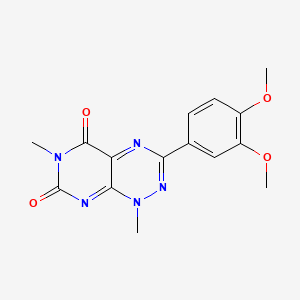
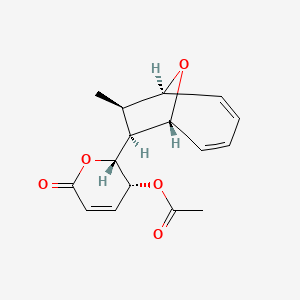
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)



